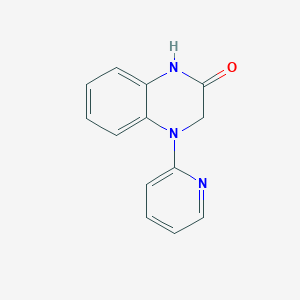

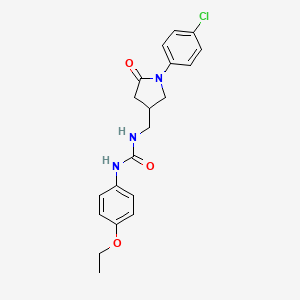

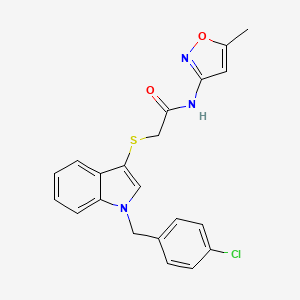

4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one is a compound of interest due to its potential therapeutic properties . It belongs to the class of organic compounds known as quinolines and derivatives .

Synthesis Analysis

The synthesis of 3,4-dihydroquinoxalin-2-ones, which includes 4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one, involves several approaches. These include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .Molecular Structure Analysis

The dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are chemically versatile since multiple diversification strategies can be employed to produce a broad range of substitution patterns .Chemical Reactions Analysis

The synthetic approaches to 3,4-dihydroquinoxalin-2-ones include a mild Ullmann-type, ligand-free amination of enantiopure α-amino acids with N -Boc-2-iodoanilines followed by cyclization . Both the coupling reaction and the cyclization occurred without racemization .科学的研究の応用

Antiviral Activity

Dihydroquinoxalin-2-ones, which include 4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one, have demonstrated potential therapeutic properties, particularly antiviral activities . This makes them a subject of interest in the development of new antiviral drugs.

Anti-inflammatory Activity

In addition to their antiviral properties, dihydroquinoxalin-2-ones have also shown anti-inflammatory activities . This suggests they could be used in the treatment of conditions characterized by inflammation.

Anticancer Activity

Some studies have evaluated the antiproliferative activity of dihydroquinoxalin-2-ones against various cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines . This indicates potential applications in cancer therapy.

Synthesis of N-Heterocycles

Imidates, which can be synthesized from 4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one, serve as powerful molecules in reactions with several applications in the synthesis of heterocyclic molecules . This includes the synthesis of N-heterocycles such as imidazolines, (benz)imidazoles, (benz)oxazoles, oxazolines, thiazolines, and azines .

Drug Development

The chemical versatility of dihydroquinoxalin-2-ones allows for multiple diversification strategies to produce a broad range of substitution patterns . This versatility can be leveraged in the development of new drugs with varied properties.

Development of Anti-HIV Drugs

Specific structures of dihydroquinoxalin-2-ones, such as 3-cyclopropylethynyl-4-ethoxycarbonyl-3-methyl-3,4-dihydroquinoxalin-2-one, have been studied for their potential as anti-HIV drug candidates .

作用機序

Target of Action

Compounds with a similar structure, such as 3,4-dihydroquinoxalin-2-ones, have demonstrated potential therapeutic properties, particularly antiviral and anti-inflammatory activities .

Mode of Action

It’s worth noting that similar compounds have been studied for their potential as antihiv drug candidates .

Biochemical Pathways

The related 3,4-dihydroquinoxalin-2-ones are known to have broad therapeutic potential, suggesting they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have shown potential therapeutic properties, particularly antiviral and anti-inflammatory activities .

Safety and Hazards

特性

IUPAC Name |

4-pyridin-2-yl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-13-9-16(12-7-3-4-8-14-12)11-6-2-1-5-10(11)15-13/h1-8H,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWBKYMGZIYZQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2519790.png)

![5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2519792.png)

![3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2519798.png)

![7-(2-Ethoxyethyl)-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2519805.png)

![1-[[3-[(6-Chloropyridazin-3-yl)methylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2519809.png)